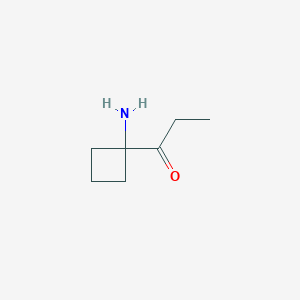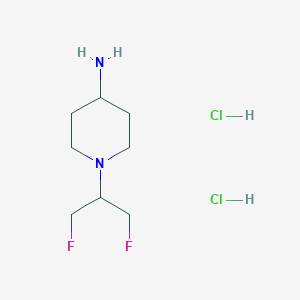
Tritylgadolinium(III)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritylgadolinium(III)chloride is a coordination compound that combines the trityl group (triphenylmethyl) with gadolinium(III) chloride
準備方法
Synthetic Routes and Reaction Conditions: Tritylgadolinium(III)chloride can be synthesized through the reaction of gadolinium(III) chloride with trityl chloride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity gadolinium(III) chloride and trityl chloride. The reaction is scaled up in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trityl group is oxidized to form trityl cation.
Reduction: The compound can also be reduced, typically involving the reduction of gadolinium(III) to gadolinium(II).
Substitution: Substitution reactions can occur where the chloride ions are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like triphenylphosphine or ethylenediamine can be used under mild conditions.
Major Products:
Oxidation: Trityl cation and gadolinium(III) oxide.
Reduction: Gadolinium(II) chloride and trityl radical.
Substitution: Complexes with new ligands replacing chloride ions.
科学的研究の応用
Tritylgadolinium(III)chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its high magnetic susceptibility.
Medicine: Explored for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.
作用機序
The mechanism of action of tritylgadolinium(III)chloride involves its interaction with molecular targets through its trityl and gadolinium components. The trityl group can participate in electron transfer reactions, while the gadolinium ion can interact with biological molecules through coordination bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Gadolinium(III) chloride: Shares the gadolinium component but lacks the trityl group, resulting in different chemical properties and applications.
Trityl chloride: Contains the trityl group but lacks gadolinium, making it less suitable for applications requiring magnetic properties.
Gadolinium(III) bromide: Similar to gadolinium(III) chloride but with bromide ions, leading to different reactivity and solubility.
Uniqueness: Tritylgadolinium(III)chloride is unique due to the combination of the trityl group’s organic reactivity and gadolinium’s magnetic properties. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and magnetic susceptibility.
特性
分子式 |
C19H15Cl2Gd- |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
dichlorogadolinium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Gd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
InChIキー |
AMLLBBBVEWVQET-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Gd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)





![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

